
1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene: is an organic compound characterized by its unique structure, which includes two 3,7-dimethyloctyloxy groups and two nitro groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene typically involves the nitration of a precursor compound, such as 1,2-bis(3,7-dimethyloctyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products:
Reduction: Formation of 1,2-bis(3,7-dimethyloctyloxy)-4,5-diaminobenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene is used as a precursor in the synthesis of advanced materials, including conducting polymers and organic semiconductors. Its unique structure allows for the fine-tuning of electronic properties in these materials.
Biology and Medicine: While specific biological applications of this compound are less common, its derivatives may be explored for potential use in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials with specific electronic and optical properties. It may also find applications in the development of sensors and other electronic devices.
Wirkmechanismus
The mechanism of action of 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene primarily involves its ability to undergo various chemical transformations due to the presence of reactive nitro groups. These transformations can lead to the formation of new compounds with distinct properties. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Bis(bromomethyl)-1-methoxy-4-(3,7-dimethyloctyloxy)benzene
- 2,5-Bis(chloromethyl)-1,4-bis(3,7-dimethyloctyloxy)benzene
Comparison: 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene is unique due to the presence of two nitro groups, which impart distinct reactivity and electronic properties compared to its analogs with bromomethyl or chloromethyl substituents. These differences can influence the compound’s behavior in chemical reactions and its suitability for specific applications.
Eigenschaften
CAS-Nummer |
816463-62-4 |
|---|---|
Molekularformel |
C26H44N2O6 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
1,2-bis(3,7-dimethyloctoxy)-4,5-dinitrobenzene |
InChI |
InChI=1S/C26H44N2O6/c1-19(2)9-7-11-21(5)13-15-33-25-17-23(27(29)30)24(28(31)32)18-26(25)34-16-14-22(6)12-8-10-20(3)4/h17-22H,7-16H2,1-6H3 |
InChI-Schlüssel |
AODUSHOBOLEDOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


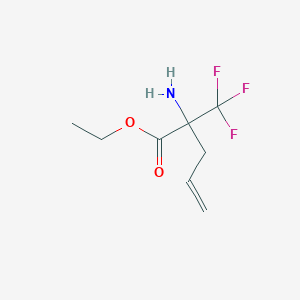
![1-Oxaspiro[5.5]undecan-4-one, 2-(2-hydroxyethyl)-, (2R)-](/img/structure/B12520965.png)
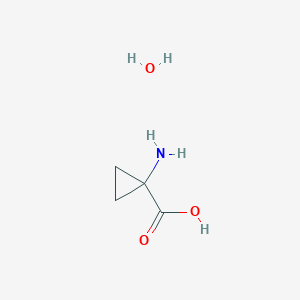
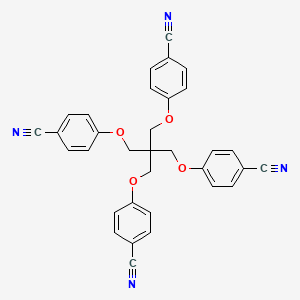
![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
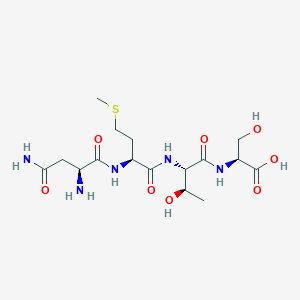
![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)

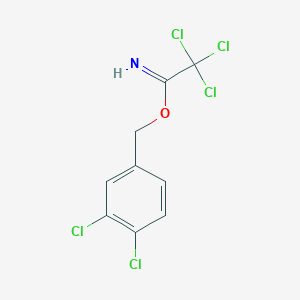
![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)
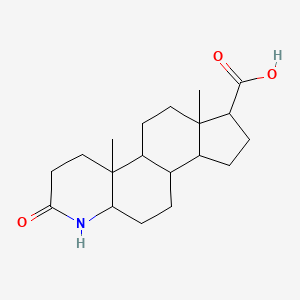
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)

